Tin(IV) oxide

Transparent conductive oxide Thin film electronics Electrical resistivity

Sourcing undoped SnO₂ with consistent morphology and surface chemistry often delays research. This material resolves that with defined tetragonal rutile-phase powder offering reproducible n-type semiconducting performance. - Optical bandgap: ~3.6 eV at 300 K; high visible transparency with moderate conductivity (~1.5 kΩ/□ sheet resistance). - Available in controlled particle sizes (powder, nanopowder, and hierarchical nanostructures) for gas sensing, photocatalysis, and energy storage. - Validated in literature for NO detection at ppb levels, ~99% MB photodegradation in 20 min, and as a precursor for FTO/ATO transparent electrodes.

Molecular Formula SnO2
O2Sn
Molecular Weight 150.71 g/mol
CAS No. 1317-45-9
Cat. No. B072398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(IV) oxide
CAS1317-45-9
Synonymsstannic oxide
tin dioxide
tin oxide
Molecular FormulaSnO2
O2Sn
Molecular Weight150.71 g/mol
Structural Identifiers
SMILESO=[Sn]=O
InChIInChI=1S/2O.Sn
InChIKeyXOLBLPGZBRYERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Solubility in water: none

Tin(IV) Oxide (SnO₂) Procurement Guide


Tin(IV) oxide (SnO₂, CAS 1317-45-9) is an n-type wide-bandgap semiconductor metal oxide with a tetragonal rutile crystal structure and an optical bandgap of approximately 3.6 eV at 300 K [1]. In its undoped form, it exhibits high transparency in the visible spectrum, excellent chemical and thermal stability, and moderate electrical conductivity. SnO₂ is commercially available in multiple morphologies including nanoparticles, thin films, nanowires, and hierarchical nanostructures, each tailored to specific functional applications [2]. The material serves as a foundational platform for doped variants such as fluorine-doped tin oxide (FTO) and antimony-doped tin oxide (ATO), and is widely employed in gas sensing, transparent conductive electrodes, photocatalysis, and energy storage devices. Its performance characteristics are highly sensitive to synthesis method, particle size, morphology, and surface chemistry, making material selection a critical determinant of device performance [3].

Tin(IV) Oxide (SnO₂) Substitution Risks


Metal oxide semiconductors including SnO₂, ZnO, TiO₂, In₂O₃, and WO₃ are frequently grouped under the umbrella of "wide-bandgap n-type oxides," yet their electrical conductivity, optical transparency, surface acidity, and gas-sensing selectivity diverge substantially due to fundamental differences in metal-oxygen bond energy, intrinsic defect chemistry, and band structure [1]. SnO₂ possesses a metal-oxygen bond energy (E(M-O)) intermediate between ZnO and TiO₂/In₂O₃, which directly influences surface reactivity and adsorption behavior in both catalytic and sensing applications [2]. Moreover, the tetragonal rutile structure of SnO₂ confers distinct anisotropic electrical and optical properties compared to the wurtzite structure of ZnO or the anatase/rutile phases of TiO₂. Consequently, substituting SnO₂ with another in-class oxide without compensating for these quantifiable differences in sheet resistance, bandgap energy, or gas response magnitude will inevitably alter device performance. The evidence presented in Section 3 provides the quantitative justification for SnO₂-specific procurement decisions.

Tin(IV) Oxide (SnO₂) Performance vs. Alternatives


Undoped vs. ZnO-Doped SnO₂ Resistivity

Undoped SnO₂ thin films prepared by sol-gel spin coating exhibited a minimum sheet resistance of 1.479 kΩ/□, whereas 5 wt% Zn-doped SnO₂ films showed a sheet resistance of 77 kΩ/□ under identical deposition conditions [1]. This 52-fold increase in sheet resistance demonstrates that Zn doping, while potentially beneficial for other properties, significantly degrades the electrical conductivity of SnO₂. For applications requiring low sheet resistance in undoped SnO₂, procurement of high-purity, un-doped material is essential.

Transparent conductive oxide Thin film electronics Electrical resistivity

FTO vs. ITO Optical & Electrical Properties

Fluorine-doped tin oxide (FTO) and indium tin oxide (ITO) were compared in a spray pyrolysis study. FTO (2.5% F) achieved an electrical resistivity of 6 × 10⁻⁴ Ω·cm, outperforming ITO (6% Sn) at 8 × 10⁻⁴ Ω·cm [1]. In the visible range, ITO exhibited higher transmittance, while FTO showed superior infrared reflectance. A separate study reported FTO bandgap of 3.65 eV vs. ITO at 3.75 eV [2]. FTO films also demonstrated approximately 85% visible transmission with resistivities in the 5 × 10⁻⁴ to 9 × 10⁻³ Ω·cm range, compared to ITO at ~10⁻¹ Ω·cm [3]. A comparative dataset showed ATO (80% transmission, 4.08 eV, 56 Ω/□), FTO (76% transmission, 4.09 eV, 32 Ω/□), and ITO (70% transmission, 4.09 eV, 23 Ω/□), highlighting the trade-off between transparency and sheet resistance among SnO₂-based TCOs [4].

Transparent conductive oxide Optoelectronics Solar cells

Electrocatalytic Degradation: SnO₂-TiO₂ vs. TiO₂

An SnO₂-TiO₂/Nano-graphite composite anode achieved 98.7% degradation of ceftriaxone sodium within 120 minutes at 2.0 V applied bias [1]. The specific surface area of the SnO₂-modified anode was higher than that of the TiO₂/Nano-G anode without SnO₂. The enhanced performance is attributed to the higher electro-catalytic activity and increased ·OH radical yield contributed by SnO₂ in the composite system.

Electrocatalysis Water treatment Advanced oxidation

Photocatalytic Dye Degradation by SnO₂ Nanostructures

Hierarchical SnO₂ nanostructures (HTNs) prepared by hydrothermal synthesis achieved ~99% degradation of methylene blue (MB) within 20 minutes under light illumination [1]. Under identical conditions, degradation rates for methyl orange (MO) reached 96% in 50 minutes and Rhodamine B (RhB) reached 97% in 40 minutes, demonstrating that MB degradation by HTNs is significantly faster than for other common dyes. This highlights the dye-specific photocatalytic efficiency of SnO₂ HTNs.

Photocatalysis Dye degradation Environmental remediation

Room-Temperature NOx Sensing: SnO₂ Heterojunction vs. Conventional

A TiO₂/SnO₂ nanoheterojunction UV-activated sensor achieved NO detection down to 4 ppb (0.6% response) and NO₂ detection down to 10 ppb (1.3% response) at room temperature, requiring only 3 μW/cm² UV power [1]. This performance represents a significant advancement over conventional metal oxide semiconductor (MOS) gas sensors, which typically operate at elevated temperatures (200–400°C) and have detection limits in the ppm range. The sensor exhibited fast recovery (100 ± 40 s at 500 ppb NOx), stable operation over 10–60% relative humidity, and maintained performance over 30 days.

Gas sensing Environmental monitoring NOx detection

Surface Acidity & VOC Sensitivity: SnO₂ vs. TiO₂/ZnO

A comparative study of pristine and Au-functionalized metal oxides revealed that metal-oxygen bond energy (E(M-O)) correlates positively with surface acidity and methanol sensitivity [1]. SnO₂ possesses an intermediate E(M-O) between ZnO and TiO₂/WO₃. While TiO₂/Au nanocomposites showed the most prominent enhancement, SnO₂ exhibited a distinct sensitivity profile determined by its specific bond energy and acid site distribution. The study established that increasing E(M-O) strengthens surface acidity, which favors methanol adsorption and improves sensitivity—a property that differs quantifiably across the n-type oxide series In₂O₃, ZnO, SnO₂, TiO₂, and WO₃.

Gas sensing VOC detection Surface chemistry

Tin(IV) Oxide (SnO₂) Optimal Applications


Transparent Electrodes: Low Resistivity & High IR Reflectance

Based on the direct head-to-head comparison showing FTO achieves 6 × 10⁻⁴ Ω·cm resistivity (25% lower than ITO) and superior infrared reflectance [1], SnO₂-based FTO is the optimal material choice for solar cell front contacts, low-emissivity architectural glass, and IR-reflective coatings. For applications prioritizing visible transmittance over IR performance, ITO (8 × 10⁻⁴ Ω·cm resistivity, higher visible transmittance) should be evaluated. Undoped SnO₂, with sheet resistance of ~1.5 kΩ/□ [2], is suitable for applications where moderate conductivity is acceptable but doping-induced optical or chemical changes must be avoided.

Electrochemical Oxidation for Pharmaceutical Wastewater

The 98.7% degradation of ceftriaxone sodium within 120 minutes achieved by SnO₂-TiO₂/Nano-G composite anodes [3] supports the selection of SnO₂-containing electrode materials for electrochemical treatment of antibiotic-contaminated wastewater. The enhanced specific surface area and ·OH radical generation conferred by SnO₂ make it a critical component in composite anodes for advanced oxidation processes targeting recalcitrant organic pollutants.

Low-Power Room-Temperature NOx Monitoring

The TiO₂/SnO₂ nanoheterojunction sensor demonstrating NO detection at 4 ppb and NO₂ at 10 ppb at room temperature with only 3 μW/cm² UV power [4] positions SnO₂-based heterojunctions as the material of choice for battery-operated environmental monitors, indoor air quality sensors, and portable medical diagnostic devices (e.g., asthma monitoring via exhaled NO). This performance surpasses conventional heated SnO₂ sensors operating at 200–400°C with ppm detection limits.

Methylene Blue Photocatalytic Degradation

Hierarchical SnO₂ nanostructures achieving ~99% MB degradation in 20 minutes—2× faster than Rhodamine B and 2.5× faster than methyl orange [5]—make SnO₂ HTNs the preferred photocatalyst for industrial textile wastewater containing methylene blue. The morphology-dependent performance underscores the importance of procuring specifically engineered SnO₂ nanostructures rather than generic nanopowders for optimized dye degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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